
4'-甲基丁酰苯酮
概述
描述
4'-Methylbutyrophenone is a chemical compound that has been studied in various contexts, including its potential as a neuroleptic agent and its structural and physicochemical properties. While the provided papers do not directly discuss 4'-Methylbutyrophenone, they do provide insights into related compounds that can help infer some of its characteristics. For instance, 4-phenylbutyrophenone (4PBP) is closely related and has been studied for its neuroleptic potential, indicating that 4'-Methylbutyrophenone may also exhibit similar properties .
Synthesis Analysis
The synthesis of related compounds such as 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid has been reported through ring-opening reactions of itaconic anhydride with 3-aminoacetophenone . Although the synthesis of 4'-Methylbutyrophenone is not explicitly described, the methodologies used for similar compounds could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of compounds similar to 4'-Methylbutyrophenone has been elucidated using various spectroscopic techniques, including FT-IR, NMR, and single-crystal X-ray diffraction . These studies provide a detailed understanding of the molecular geometry, bond lengths, and angles, which are crucial for predicting the behavior of 4'-Methylbutyrophenone.
Chemical Reactions Analysis
The chemical reactivity and stability of compounds like 4-phenylbutyrophenone have been analyzed using natural bond orbital (NBO) analysis, Fukui function analysis, and molecular electrostatic potential diagrams . These analyses help in understanding the reactive sites and charge distribution within the molecule, which are essential for predicting the chemical reactions that 4'-Methylbutyrophenone might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-phenylbutyrophenone have been studied, including its vibrational spectroscopic properties, hyperpolarizability, and thermal stability . These properties are indicative of how 4'-Methylbutyrophenone might behave under different conditions and in various chemical environments.
科学研究应用
法医科学分析
4'-甲基丁酰苯酮已在法医研究中被鉴定出来。例如,一个衍生物,3',4'-亚甲二氧基-2,2-二溴丁酰苯酮,通过气相色谱-质谱和核磁共振等各种分析技术进行了表征,突出了其在合成合成卡宁酮衍生物中的作用 (Armenta et al., 2019)。
化学萃取过程
使用4-甲基苯乙酮(4-MAcPh)对钽和铌的回收进行的研究展示了其在化学萃取过程中的应用。该研究比较了4-MAcPh与甲基异丁基酮(MIBK)在萃取效率方面的差异,显示了其在选择性回收过程中的潜力 (Toure et al., 2018)。
药物中间体合成
4-(甲硫基)苯乙酮在Vioxx(罗非考昔)合成中用作药物中间体,突出了其在制药制造中的应用。该化合物通常通过使用非均相催化剂进行弗里德尔-克拉夫酰化而生产,提供了更环保的生产过程 (Yadav & Bhagat, 2005)。
光聚合过程
该化合物已在光聚合过程中进行了研究。一项关于亚硝基介导的光聚合的研究使用了4'-甲基丁酰苯酮的衍生物作为光引发剂,展示了其在合成聚合物中的应用 (Guillaneuf et al., 2010)。
神经保护作用
4-苯基丁酸钠,一个衍生物,已显示出对脑缺血损伤的神经保护作用。其在减少内质网介导的凋亡和炎症方面的应用表明在治疗脑缺血中具有潜在的治疗用途 (Qi et al., 2004)。
微生物体内生物合成
关于大肠杆菌中从葡萄糖合成咖啡酸异戊酰苯酮和4-羟基-6-异丁基-2-吡喃酮的生物合成的研究展示了利用微生物生产从4'-甲基丁酰苯酮衍生的化合物的潜力 (Zhou et al., 2016)。
催化活性研究
关于2'-甲基丁酰苯酮肟的立体化学及其在环钯化过程中的催化活性的研究显示了其在理解和改进催化反应中的应用 (Vatsadze et al., 2017)。
有机合成中的光环化
已对4'-甲基丁酰苯酮衍生物进行了研究,以探讨其在光环化反应中的潜力,这对于合成环丁醇具有重要意义,而环丁醇在有机合成中具有应用 (Griesbeck & Heckroth, 2002)。
环境和健康研究
研究还包括在环境和健康背景下对衍生物的调查,例如它们在人类血浆和尿液中的存在以及它们在地表水中的转化,这对于了解环境影响和人类健康具有重要意义 (Janjua et al., 2008; Ruggeri et al., 2013)。
药物应用
已对4-苯基丁酸进行研究,以探讨其在维持蛋白质稳态中的作用,展示了其在治疗与蛋白质错折相关的疾病中的潜在应用 (Kolb et al., 2015)。
安全和危害
4’-Methylbutyrophenone should be handled with care to avoid contact with skin and eyes, and inhalation of dust should be avoided . It should be stored in a dry, cool, and well-ventilated place with the container kept tightly closed . It is incompatible with strong oxidizing agents . Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .
作用机制
1-(p-Tolyl)butan-1-one, also known as 1-(4-methylphenyl)butan-1-one or 4’-Methylbutyrophenone, is a chemical compound with the molecular formula C11H14O . This article will discuss its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
属性
IUPAC Name |
1-(4-methylphenyl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-3-4-11(12)10-7-5-9(2)6-8-10/h5-8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIYAESDXUTVTAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC=C(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10194424 | |
| Record name | 4'-Methylbutyrophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10194424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Methylbutyrophenone | |
CAS RN |
4160-52-5 | |
| Record name | 1-(4-Methylphenyl)-1-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4160-52-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'-Methylbutyrophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004160525 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4'-Methylbutyrophenone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163487 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4'-Methylbutyrophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10194424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-methylbutyrophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.815 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4'-METHYLBUTYROPHENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ANP7X3QJ7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(6R)-6-[(1R,4E,7aR)-4-{2-[(1Z,5R)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene}-7a-methyl-octahydro-1H-inden-1-yl]-2-methylheptane-2,4-diol](/img/structure/B132092.png)
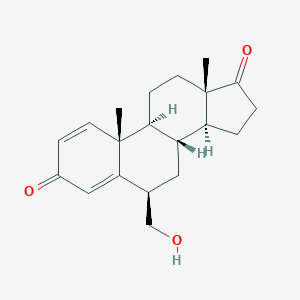

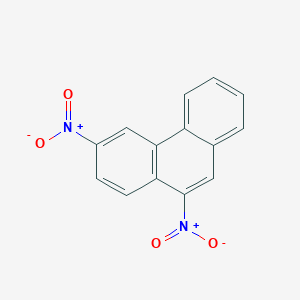

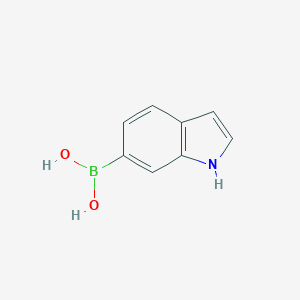
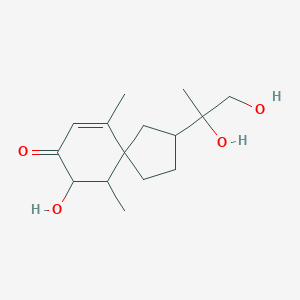
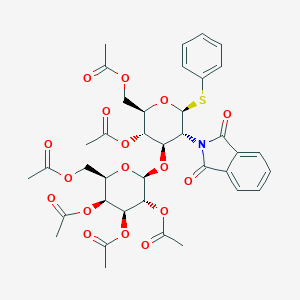

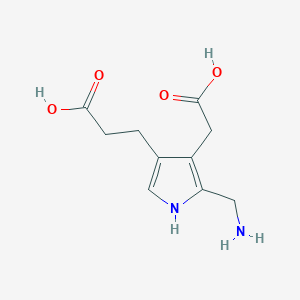
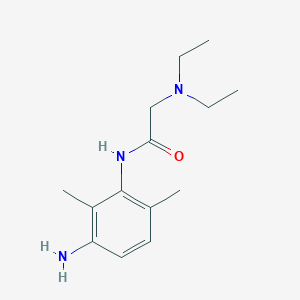

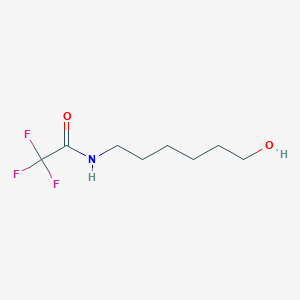
![3-Iodo-4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B132129.png)